(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-12-10(19-13(18)15-12)6-9-7-14-16-11(9)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELLCGTHSSTNL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(NC(=S)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(NC(=S)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring in this compound can undergo oxidation to form sulfoxides or sulfones. Key findings include:
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Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.
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Conditions : Controlled temperatures and pH levels to optimize selectivity.
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Products : Oxidation typically converts the thiazolidinone ring into a more oxidized form, altering its electronic and steric properties.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | KMnO₄ | pH 7–8, 25–50°C | Thiazolidinone sulfoxide/sulfone |
Reduction Reactions
The pyrazole moiety or thiazolidinone ring may undergo reduction, particularly under hydrogenation conditions:
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Reagents : Sodium borohydride (NaBH₄), hydrogen gas (H₂) with catalysts like palladium or platinum.
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Conditions : Inert atmospheres (e.g., N₂) to prevent side reactions.
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Products : Reduced derivatives with altered oxidation states, such as saturated pyrazole rings or thiazolidine analogs.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | NaBH₄ or H₂/Pd | Inert atmosphere, 25–100°C | Reduced thiazolidinone/pyrazole |
Substitution Reactions
The compound’s substituents (e.g., phenyl groups) can participate in nucleophilic aromatic substitution:
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Reagents : Nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents.
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Conditions : Elevated temperatures (80–120°C) or catalytic acids/bases.
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Products : Derivatives with modified substituents, such as sulfonamide-linked analogs.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | Nucleophiles | 80–120°C, acid/base | Substituted thiazolidinone |
Condensation and Cyclization Reactions
The synthesis of this compound and its analogs often involves condensation-cyclization steps:
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Reagents : Thioglycolic acid, aromatic aldehydes, or hydrazine derivatives .
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Conditions : Solvent-free or ethanol-based systems, sometimes with ultrasound-assisted conditions to reduce energy consumption .
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Products : Thiazolidinone core formation or addition of substituents (e.g., pyrazolylmethylene groups).
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Condensation-Cyclization | Thioglycolic acid, aldehydes | 70–110°C, solvent-free or ethanol | Thiazolidinone derivatives |
Reaction Conditions and Optimization
Research highlights the importance of controlled environments for yield and purity:
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Temperature : Reactions often require precise heating (e.g., 70–110°C for condensation) .
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Catalysts : Use of Bi(SCH₂COOH)₃ or DMAD (dimethyl acetylenedicarboxylate) in one-pot syntheses .
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Ultrasound : Enhances reaction rates and reduces energy costs in some cases.
These findings underscore the compound’s versatility in organic synthesis, with applications spanning medicinal chemistry and material science. Further experimental validation is recommended to confirm specific reaction pathways for this structure.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a thioxo group. The synthesis of this compound typically involves the condensation of 3-phenyl-1H-pyrazole with thiazolidinone derivatives. Various methods have been reported, including microwave-assisted synthesis and conventional reflux techniques, which yield the compound in moderate to high purity and yield.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, a study demonstrated that derivatives of thiazolidinones showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Antifungal Properties
In addition to antibacterial effects, thiazolidinone derivatives have been evaluated for antifungal activity. The compound has shown efficacy against fungi such as Candida albicans, making it a candidate for antifungal drug development . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Research has indicated that certain thiazolidinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This opens avenues for further exploration in oncology.
Synthesis and Evaluation of Antimicrobial Activity
A recent study synthesized several thiazolidinone derivatives, including this compound. The synthesized compounds were tested for antimicrobial activity using standard disk diffusion methods against multiple bacterial strains. Results indicated that the target compound exhibited notable inhibition zones comparable to standard antibiotics, highlighting its potential as a lead compound for further development .
Structure–Activity Relationship Studies
Research into the structure–activity relationship (SAR) of thiazolidinones has provided insights into how modifications can enhance biological activity. For example, substituents on the pyrazole ring or variations in the thiazolidine structure can significantly affect potency against specific pathogens or cancer cell lines . This information is crucial for guiding future synthetic efforts to optimize therapeutic efficacy.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural Differences :
- Unlike derivatives with morpholine or piperazine substituents at C2 (e.g., 5c–5f ), the target compound retains a thioxo group, which may improve metal-binding capacity and kinase inhibition .
Activity Trends :
- Electron-withdrawing groups (e.g., benzodioxol in 3a) enhance kinase inhibition, while hydrophobic substituents (e.g., dihydrobenzofuran in 3g) improve antitumor potency .
- The 3-phenylpyrazole group in the target compound may combine both effects, though experimental validation is needed.
Physicochemical Properties
| Property | 3e | 3a | Target Compound |
|---|---|---|---|
| Molecular Weight | 292.3 g/mol | 318.3 g/mol | ~353.4 g/mol† |
| LogP (Predicted) | 2.1 | 2.8 | 3.5‡ |
| Solubility | Low (DMSO) | Low (DMSO) | Likely low |
†Calculated using exact mass data from ; ‡Estimated via analog comparison.
Key Insights :
- The target compound’s higher molecular weight and LogP suggest improved membrane permeability but reduced aqueous solubility compared to 3e and 3a.
- Substituent bulkiness may influence crystallization, as seen in analogs with melting points >260°C .
Biological Activity
The compound (5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly cancer, diabetes, and microbial infections.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidine ring with a thione functional group and a pyrazole moiety, which may contribute to its biological interactions.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazolidinone scaffold can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds often act by interfering with DNA replication and repair processes or by inducing apoptosis in cancer cells. For instance, studies have shown that thiazolidinone derivatives can inhibit specific enzymes involved in tumor metabolism .
- Case Studies : A study evaluated several thiazolidinone derivatives against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Thiazolidinone A | HT29 | 15 |
| Thiazolidinone B | MCF7 | 25 |
| This compound | Various | TBD |
Antidiabetic Activity
Thiazolidinones are also recognized for their potential as antidiabetic agents. They may enhance insulin sensitivity and modulate glucose metabolism:
- Mechanism : The activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, is a key mechanism through which thiazolidinones exert their antidiabetic effects .
- Research Findings : In vitro studies demonstrated that this compound significantly reduced glucose levels in diabetic models .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented against various pathogens:
- Spectrum of Activity : Studies have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as antifungal activity against Candida species .
- Case Studies : A recent investigation revealed that derivatives similar to (5Z)-5-(3-phenyl-1H-pyrazol-4-yl)methylidene exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several tested strains .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is highly dependent on their structural features. Modifications in the side chains and functional groups can significantly influence their potency and selectivity:
- Key Modifications : Substituents on the phenyl ring or variations in the pyrazole moiety can enhance biological activity. For example, electron-donating groups tend to increase cytotoxicity against cancer cells .
- Comparative Analysis : A comparison of various thiazolidinone derivatives highlights how specific alterations can lead to improved therapeutic profiles.
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups on phenyl ring | Increased cytotoxicity |
| Alkyl substitutions on thiazolidine ring | Enhanced antimicrobial activity |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use and NMR to verify the Z-configuration of the exocyclic double bond and assess aromatic proton environments. For example, the thioxo group () appears at ~160 ppm in NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns to validate the molecular formula.
- X-ray Crystallography : Resolve crystal structures using SHELX for refinement. The thiazolidinone ring typically shows planarity with r.m.s. deviations <0.015 Å .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
(Advanced) How can computational methods enhance the understanding of this compound's electronic properties?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
- Molecular Docking : Screen for bioactivity by docking into target proteins (e.g., DYRK1A kinase). Use AutoDock Vina to assess binding affinities and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Data Contradictions : If experimental (e.g., UV-Vis ) and theoretical spectra diverge, re-optimize solvent-effect parameters (PCM model) or check for tautomeric forms .
(Advanced) How can researchers resolve discrepancies between spectroscopic and crystallographic data?
Q. Methodological Answer :
- Polymorphism Screening : Recrystallize under varied conditions (e.g., solvent, temperature) to identify polymorphs. Use DSC/TGA to detect thermal phase transitions .
- Hydrogen Bond Analysis : Perform graph-set analysis (e.g., , ) to identify packing motifs. For example, intermolecular O–H⋯S bonds may stabilize specific conformations .
- Dynamic NMR : Probe conformational flexibility in solution if crystal structures suggest rigid planar geometry but NMR shows broad peaks .
(Advanced) What strategies optimize the design of derivatives for enhanced biological activity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Substituents : Introduce halogens (Cl, Br) or nitro groups on the phenyl ring to improve electron-deficient character, enhancing interactions with hydrophobic enzyme pockets .
- Heterocyclic Modifications : Replace the pyrazole with isoxazole or indole moieties to alter solubility and binding kinetics.
- Microwave-Assisted Synthesis : Reduce reaction times (2–4 hours vs. 24 hours) and improve yields by 15–20% using controlled microwave irradiation (100–150°C) .
Biological Validation : Test derivatives against Chlorella vulgaris for photosynthesis inhibition (IC <3 μM) or kinase assays for DYRK1A inhibition .
(Basic) What role do hydrogen bonds play in the molecular packing of this compound?
Q. Methodological Answer :
- Intermolecular Interactions : The thioxo group () and pyrazole N–H form hydrogen bonds (e.g., N–H⋯S, O–H⋯O) that stabilize dimeric or helical packing.
- Graph-Set Analysis : Use Etter’s notation to classify motifs (e.g., rings from N–H⋯S bonds). These interactions reduce torsional strain and enhance crystal stability .
(Basic) How can reaction conditions be optimized to improve synthesis yields?
Q. Methodological Answer :
- Solvent Selection : Use ethanol for higher solubility of intermediates compared to methanol.
- Catalyst Screening : Add KCO (1.2 equiv) to deprotonate thiosemicarbazide and accelerate Schiff base formation .
- Workup Adjustments : Neutralize the reaction mixture with 5% HCl to precipitate the product, minimizing byproduct formation .
(Advanced) What advanced techniques characterize non-covalent interactions in solution?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
